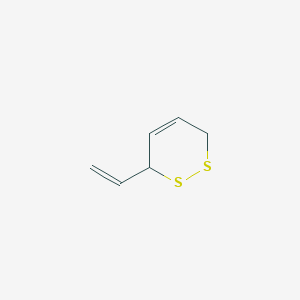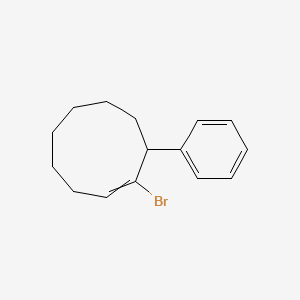
3-Vinyl-1,2-dithiacyclohex-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Vinyl-1,2-dithiacyclohex-4-ene is an organic compound with the molecular formula C₆H₈S₂ and a molecular weight of 144.258 g/mol . It is also known by other names such as 1,2-Dithi-4-ene, 3-ethenyl; 3-Ethenyl-1,2-dithi-4-ene; and 3-Vinyl-3,6-dihydro-1,2-dithiine . This compound is characterized by the presence of a vinyl group attached to a dithiacyclohexene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Vinyl-1,2-dithiacyclohex-4-ene typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-Vinyl-1,2-dithiacyclohex-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiacyclohexene ring to a more saturated form.
Substitution: The vinyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced dithiacyclohexenes, and various substituted derivatives .
Scientific Research Applications
3-Vinyl-1,2-dithiacyclohex-4-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Vinyl-1,2-dithiacyclohex-4-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s dithiacyclohexene ring can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the vinyl group can participate in electrophilic and nucleophilic reactions, modulating the activity of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Vinyl-1,2-dithi-4-ene
- 3-Ethenyl-1,2-dithi-4-ene
- 3-Vinyl-3,6-dihydro-1,2-dithiine
Uniqueness
3-Vinyl-1,2-dithiacyclohex-4-ene is unique due to its specific ring structure and the presence of both vinyl and dithiacyclohexene moieties. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
62488-52-2 |
|---|---|
Molecular Formula |
C6H8S2 |
Molecular Weight |
144.3 g/mol |
IUPAC Name |
3-ethenyl-3,6-dihydrodithiine |
InChI |
InChI=1S/C6H8S2/c1-2-6-4-3-5-7-8-6/h2-4,6H,1,5H2 |
InChI Key |
UQXHSMWBRGWFBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C=CCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one](/img/structure/B14527297.png)


![1-[(2-Oxo-2H-1-benzopyran-6-yl)methyl]pyridin-1-ium bromide](/img/structure/B14527324.png)
![9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14527333.png)


![1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene](/img/structure/B14527362.png)


